Cas no 13104-66-0 (2-(4-Aminophenyl)-2-hydroxyacetic acid)

2-(4-Aminophenyl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-aminophenyl)-2-hydroxyacetic acid

- 4-Amino-mandelsaure

- FCH1218069

- 2-(4-Aminophenyl)-2-hydroxyacetic acid

-

- インチ: 1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12)

- InChIKey: YJGSMLNQLMZMJD-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C1C=CC(=CC=1)N

計算された属性

- せいみつぶんしりょう: 167.058243149g/mol

- どういたいしつりょう: 167.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6

- 疎水性パラメータ計算基準値(XlogP): -0.1

2-(4-Aminophenyl)-2-hydroxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1905-8623-5μmol |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1905-8623-10mg |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Enamine | EN300-111568-0.05g |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 95% | 0.05g |

$245.0 | 2023-10-27 | |

| Enamine | EN300-111568-0.25g |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 95% | 0.25g |

$524.0 | 2023-10-27 | |

| Enamine | EN300-111568-10.0g |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 95% | 10g |

$4545.0 | 2023-04-23 | |

| Enamine | EN300-111568-0.5g |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 95% | 0.5g |

$824.0 | 2023-10-27 | |

| TRC | A175401-100mg |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 100mg |

$ 160.00 | 2022-06-08 | ||

| TRC | A175401-1g |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 1g |

$ 1000.00 | 2022-06-08 | ||

| 1PlusChem | 1P01A1GU-10g |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 95% | 10g |

$5680.00 | 2023-12-22 | |

| 1PlusChem | 1P01A1GU-250mg |

2-(4-aminophenyl)-2-hydroxyacetic acid |

13104-66-0 | 95% | 250mg |

$710.00 | 2023-12-22 |

2-(4-Aminophenyl)-2-hydroxyacetic acid 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Wei Chen Nanoscale, 2015,7, 6957-6990

2-(4-Aminophenyl)-2-hydroxyacetic acidに関する追加情報

2-(4-Aminophenyl)-2-hydroxyacetic acid (CAS No. 13104-66-0): A Comprehensive Overview

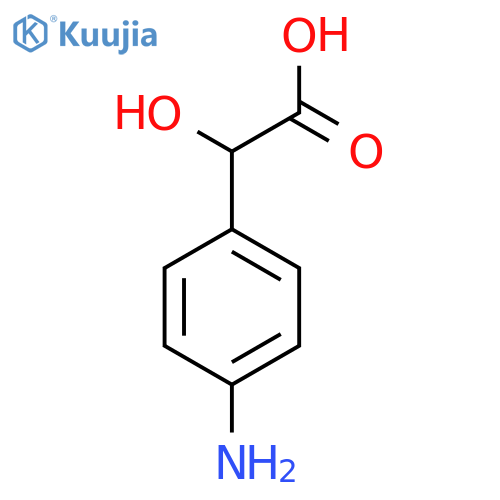

2-(4-Aminophenyl)-2-hydroxyacetic acid, also known by its CAS registry number 13104-66-0, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines an aminophenyl group with a hydroxyacetic acid moiety, making it a valuable building block for various chemical syntheses. Recent advancements in synthetic chemistry have further expanded its utility, particularly in the development of bioactive molecules and advanced materials.

The molecular structure of 2-(4-Aminophenyl)-2-hydroxyacetic acid consists of a phenyl ring substituted with an amino group at the para position and a hydroxyacetic acid group attached to the same carbon atom. This configuration imparts the compound with both aromatic stability and hydrophilic properties, enabling it to participate in diverse chemical reactions. The compound's ability to form hydrogen bonds and engage in π-π interactions makes it an ideal candidate for applications in drug design, where such properties are crucial for bioavailability and target specificity.

Recent studies have highlighted the potential of 2-(4-Aminophenyl)-2-hydroxyacetic acid as a precursor for synthesizing bioactive compounds with antioxidant properties. For instance, researchers have utilized this compound to develop novel antioxidants that can combat oxidative stress in cellular models, offering promising leads for anti-aging and neuroprotective therapies. Additionally, its role as an intermediate in the synthesis of polymerizable monomers has opened new avenues in materials science, particularly in the development of advanced coatings and adhesives with tailored mechanical properties.

In terms of synthesis, 2-(4-Aminophenyl)-2-hydroxyacetic acid can be prepared via several methods, including the condensation of o-aminobenzaldehyde with glycolic acid under acidic conditions. Recent optimizations of this synthesis have focused on improving yield and purity, often employing catalytic systems or microwave-assisted techniques to accelerate reaction rates. These advancements not only enhance the efficiency of production but also align with sustainable chemistry practices by minimizing waste and energy consumption.

The compound's applications extend beyond pharmaceuticals and materials; it has also found use in agrochemicals as a component in herbicides and fungicides. Its ability to modulate plant growth hormones makes it a valuable tool in crop protection, contributing to increased agricultural productivity. Furthermore, ongoing research into its photoreactivity has revealed potential applications in photoresponsive materials, where its ability to undergo light-induced transformations could be harnessed for innovative technologies such as light-switchable polymers.

From a regulatory standpoint, 2-(4-Aminophenyl)-2-hydroxyacetic acid is classified as a non-toxic compound under standard handling conditions. Its safety profile has been well-documented through extensive toxicological studies, making it suitable for use in consumer products and industrial applications. However, adherence to proper handling protocols remains essential to ensure worker safety and environmental protection.

In conclusion, 2-(4-Aminophenyl)-2-hydroxyacetic acid (CAS No. 13104-66-0) stands as a testament to the versatility of organic compounds in modern chemistry. With its unique structure, diverse applications, and ongoing research advancements, this compound continues to play a pivotal role in driving innovation across multiple industries. As scientific understanding deepens and new technologies emerge, the potential for further breakthroughs using this compound remains vast and exciting.

13104-66-0 (2-(4-Aminophenyl)-2-hydroxyacetic acid) 関連製品

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)

- 1806741-05-8(3-Hydroxy-6-nitro-4-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2138821-37-9(Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)

- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 61613-20-5(N-Tosyl-2-iodoaniline)

- 200503-12-4(Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)

- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)

- 2229424-27-3(3-(4-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid)

- 1214368-74-7(2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetonitrile)